4-[2-(N-hydroxyimino)acetamido]benzoic acid is an organic compound classified as an aromatic carboxylic acid. It features a benzene ring with an acetamido group and a hydroxyimino substituent, making it part of a broader class of benzoic acids. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly in drug development and as a biochemical reagent.
This compound can be synthesized through various chemical reactions involving salicylic acid derivatives and hydroxylamine. The availability of starting materials and the specific reaction conditions can influence the yield and purity of the final product.
4-[2-(N-hydroxyimino)acetamido]benzoic acid belongs to several chemical classifications:
The synthesis of 4-[2-(N-hydroxyimino)acetamido]benzoic acid typically involves the following steps:
The molecular formula for 4-[2-(N-hydroxyimino)acetamido]benzoic acid is . Its structure can be described as follows:
CC(=O)N=C(O)C1=CC=CC=C1C(=O)O
UQXGZLJHMSPZDK-UHFFFAOYSA-N
4-[2-(N-hydroxyimino)acetamido]benzoic acid can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-[2-(N-hydroxyimino)acetamido]benzoic acid involves its interaction with biological targets:
4-[2-(N-hydroxyimino)acetamido]benzoic acid has several scientific applications:
This compound's multifaceted applications highlight its significance in both academic research and industrial contexts, emphasizing the importance of understanding its properties and behaviors in various environments.
CAS No.: 864821-90-9
CAS No.:
CAS No.:
CAS No.: 610764-96-0